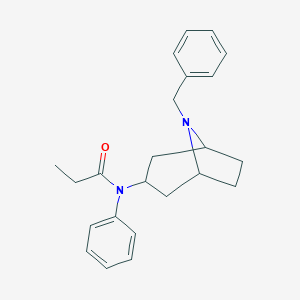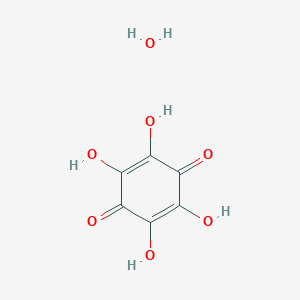
2,3,5,6-テトラヒドロキシシクロヘキサ-2,5-ジエン-1,4-ジオン水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テトラヒドロキシキノン (一水和物) は、分子式 C6H4O6·H2O を持つ有機化合物です。テトラヒドロキシ-1,4-ベンゾキノン一水和物としても知られています。この化合物は、4 つのヒドロキシル基と 2 つのケトン基が対向位置に配置されたシクロヘキサジエン環構造を特徴としています。 青黒色の結晶として現れ、安定性と水へのわずかな溶解性で知られています .
科学的研究の応用
Tetrahydroxyquinone (monohydrate) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and fluorescent probes.
Biology: Employed in the study of redox reactions and as a model compound for biological quinones.
Medicine: Investigated for its potential anticataract and anticancer properties due to its redox activity.
Industry: Utilized in the production of coatings, particularly for ferrofluids used in magnetic hyperthermia
作用機序
テトラヒドロキシキノン (一水和物) は、酸化還元サイクリングによって作用を発揮します。これは、セミキノンラジカルとの酸化還元反応に関与し、活性酸素種 (ROS) の生成につながります。これらの ROS は、酸化ストレスを引き起こし、さまざまな生物学的および医学的用途で利用されます。 この化合物は、カスパーゼ酵素を活性化し、がん細胞のアポトーシスを誘導することもできます .
生化学分析
Biochemical Properties
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate has been shown to participate in redox cycles with semiquinone radicals, leading to the formation of reactive oxygen species (ROS) . It interacts with specific enzymes and proteins to facilitate electron transfer, ultimately contributing to energy production and metabolic processes within the biological system .
Cellular Effects
In vitro studies have shown that 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate treatment (100-500 μM; 24 hours; HL60 cells) exhibits cytotoxicity for HL60 leukemia cells by total protein content (IC 50 of 20 µM), phosphatase activity (IC 50 of 40 µM), or by MTT assay (IC 50 of 45 µM) . It is an efficient inducer of ROS production in HL60 leukemia cells .
Molecular Mechanism
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate efficiently activates caspase 3 in concentrations in excess of 25 µM, stimulates DNA fragmentation at the same concentration, and provokes phosphatidylserine exposure . It induces the release of cytochrome c from the mitochondria at concentrations as low as 25 µM . The treatment also causes an increase in the phosphorylation of Ser473 in protein kinase B (the Bad kinase for Ser112) .
準備方法
合成経路と反応条件
テトラヒドロキシキノン (一水和物) は、グリオキサールまたはミオイノシトールの酸化によって合成できます。一般的な方法の 1 つは、グリオキサールを水中で亜硫酸ナトリウムと炭酸水素ナトリウムと反応させた後、空気酸化を行う方法です。 得られたテトラヒドロキシキノンのナトリウム塩を塩酸で処理すると、テトラヒドロキシキノンが生成されます .
工業的生産方法
テトラヒドロキシキノンの工業的生産は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、製品の高収率と純度を確保するために、温度や pH などの反応条件を慎重に制御する必要があります。 連続フロー反応器と高度な精製技術を使用することで、工業生産の効率を高めることができます .
化学反応の分析
反応の種類
テトラヒドロキシキノン (一水和物) は、次のようなさまざまな化学反応を起こします。
酸化: さまざまなキノン誘導体を生成するために酸化できます。
還元: ヒドロキノン誘導体を生成するために還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素ガスなどの還元剤が使用されます。
主な生成物
酸化: さまざまなキノン誘導体を生成します。
還元: ヒドロキノン誘導体を生成します。
科学研究における用途
テトラヒドロキシキノン (一水和物) は、科学研究でさまざまな用途があります。
化学: 染料、顔料、蛍光プローブの合成における前駆体として使用されます。
生物学: 酸化還元反応の研究や、生体キノンのモデル化合物として使用されます。
医学: 酸化還元活性のために、白内障やがんの潜在的な抗がん作用について研究されています。
類似化合物との比較
類似化合物
ヒドロキノン: 4 つの代わりに 2 つのヒドロキシル基を持つ類似化合物です。
ベンゾキノン: ヒドロキシル基はありませんが、同様のキノン構造を持っています。
テトラヒドロキシベンゾキノン: テトラヒドロキシキノンとは別の名前で、構造上の類似性を強調しています.
独自性
テトラヒドロキシキノン (一水和物) は、4 つのヒドロキシル基により独自性があり、異なる酸化還元特性を付与し、さまざまな化学および生物学的プロセスで非常に反応性が高くなります。 金属と安定な錯体を形成し、酸化還元サイクリングに関与する能力により、他のキノンとは異なります .
特性
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFTUKFVMMYYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-16-7 |
Source


|
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



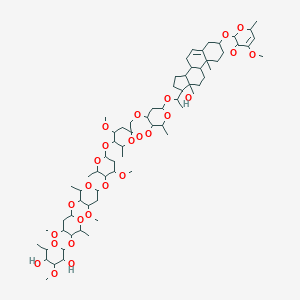
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
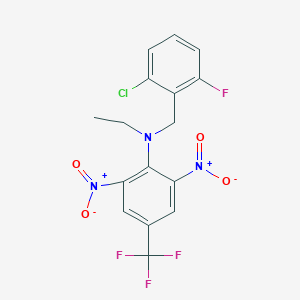
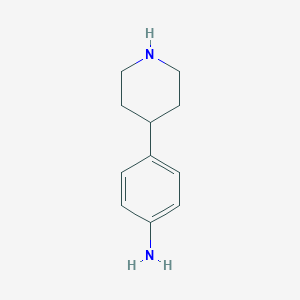
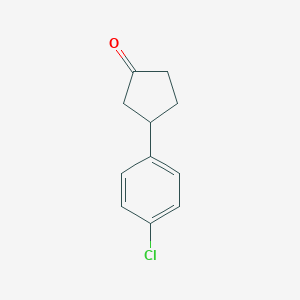
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)
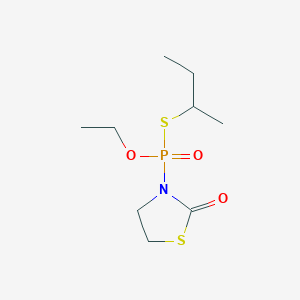
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
